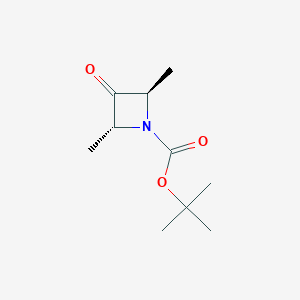![molecular formula C10H15NO2 B13007369 2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
2-Methyl-2-azaspiro[4.5]decane-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azaspiro[45]decane-3,8-dione is a heterocyclic compound with a unique spiro structureIts molecular formula is C10H15NO2, and it has a molecular weight of 181.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]decane-3,8-dione typically involves a multi-step process. One common method includes the reaction of a suitable precursor with reagents such as triethylamine and ethyl chloroformate under controlled conditions . The reaction is carried out in a solvent like dichloromethane at temperatures ranging from 20°C to 30°C. The overall yield of this synthesis is generally high, making it a cost-effective method .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide this compound in bulk, catering to various industrial needs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[4.5]decane-3,8-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
2-Methyl-2-azaspiro[4.5]decane-3,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-3,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure and is used in pharmaceutical research.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its potential in treating inflammatory pain, this compound also has a spiro structure.
Uniqueness
2-Methyl-2-azaspiro[4.5]decane-3,8-dione is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.5]decane-3,8-dione |
InChI |
InChI=1S/C10H15NO2/c1-11-7-10(6-9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3 |
InChI Key |
HHTRJPDGUQPJSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCC(=O)CC2)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
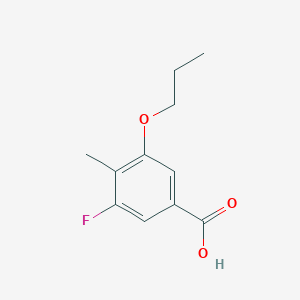
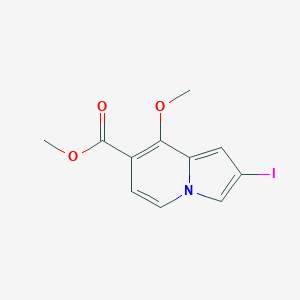
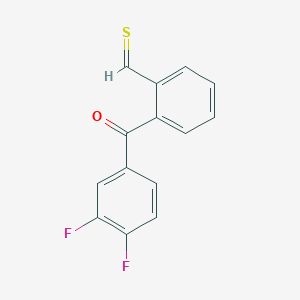
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)
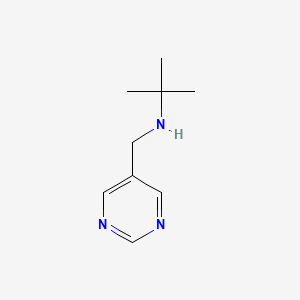

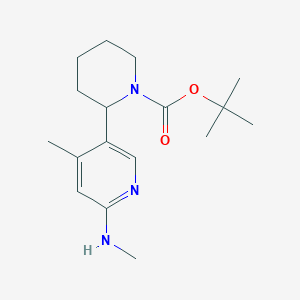
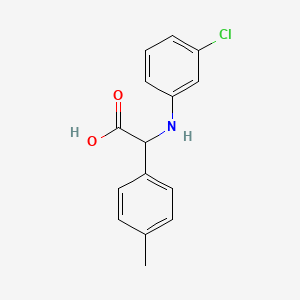
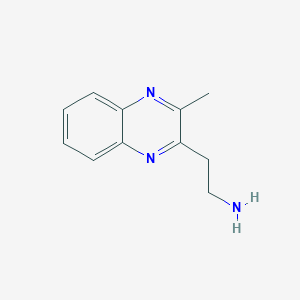
![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)

